Candesartan is a pharmaceutical compound primarily used as an antihypertensive agent. It belongs to the class of angiotensin II receptor antagonists, which are utilized to treat high blood pressure and heart failure. Candesartan works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure and reducing the workload on the heart.
Candesartan is synthesized through various chemical processes involving multiple starting materials, often derived from organic compounds. The compound is commercially available under various brand names, with Candesartan cilexetil being one of the most recognized formulations.
Candesartan is classified as:
The synthesis of Candesartan typically involves several key reactions, including:
One notable method involves starting with 2-amino-3-nitromethylbenzoate and 4-formyl-2-biphenylcarbonitrile. The synthesis proceeds through a series of reactions including condensation, reduction, and cyclization, followed by hydrolysis and N-protection steps. The final product is purified using silica gel column chromatography, achieving high yields (up to 93%) in some instances .
Candesartan has a complex molecular structure characterized by:
The chemical formula for Candesartan is , with a molecular weight of approximately 432.44 g/mol.
Candesartan undergoes various chemical reactions during its synthesis:
The synthesis process includes careful control of reaction conditions such as temperature and pressure to optimize yield and purity. For instance, hydrogenation reactions are conducted under controlled pressure (0.20 to 0.25 MPa) and temperature (40 to 45 °C) to ensure complete conversion .
Candesartan functions by selectively blocking the angiotensin II type 1 receptor (AT1). This inhibition prevents angiotensin II from exerting its vasoconstrictive effects, leading to:
Clinical studies indicate that Candesartan effectively lowers systolic and diastolic blood pressure in hypertensive patients, contributing to improved cardiovascular outcomes.
Relevant analyses include high-performance liquid chromatography (HPLC) methods for purity assessment and impurity profiling .
Candesartan is primarily used in clinical settings for:
Candesartan(2−) (chemical name: 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid) exerts its potent AT1 receptor antagonism through distinctive structural features. The molecule contains a biphenyl-tetrazole scaffold common to angiotensin II receptor blockers (ARBs), but its carboxyl group at the benzimidazole ring confers unique binding properties. This carboxyl group forms critical hydrogen bonds with Gln²⁵⁷ and Thr²⁸⁷ residues in the AT1 receptor's transmembrane helix 6 (TM6) and TM7 domains, creating a high-affinity anchor point that stabilizes the antagonist-receptor complex [2] [6].
The tetrazole ring, while common among ARBs, exhibits specific positioning within the receptor's orthosteric binding pocket. Molecular dynamics simulations reveal that candesartan(2−) anchors in the polar/apolar interface of membrane bilayers, with its tetrazole group oriented toward the polar headgroup region, spanning from the aqueous interface to the mesophase and upper hydrophobic region. This strategic positioning facilitates optimal interaction with the AT1 receptor's extracellular loops and transmembrane domains [5] [8]. The benzimidazole ring contributes to binding stability through hydrophobic interactions with Phe¹⁸² and Trp²⁵³ residues, creating a complementary fit within the receptor's binding cavity that exceeds the binding affinity observed in other ARBs [3] [7].
Table 1: Key Structural Features of Candesartan(2−) and Their Receptor Interactions
Structural Element | Chemical Properties | Receptor Interaction Partners | Interaction Type |
---|---|---|---|
Carboxyl group (benzimidazole) | Acidic, ionizable | Gln²⁵⁷, Thr²⁸⁷ (TM6/TM7) | Hydrogen bonding |
Tetrazole ring | Acidic, aromatic | Lys¹⁹⁹, His¹⁸³ (ECL2/TM5) | Ionic/π-π stacking |
Biphenyl system | Hydrophobic | Phe¹⁸², Trp²⁵³ (TM3/TM6) | Hydrophobic packing |
Ethoxy group | Non-polar | Val¹⁰⁸ (TM1) | Van der Waals |
Candesartan(2−) exhibits insurmountable antagonism, characterized by its persistent receptor occupancy even after repeated washout procedures. In cell-based wash-out assays, candesartan maintained 86 ± 9% AT1 receptor occupancy after the first wash-out, significantly higher than other ARBs (olmesartan: 82 ± 3%; valsartan: ~60%; losartan: ~30%). This occupancy advantage persisted through subsequent wash-outs (76 ± 3% after four washes vs. 57 ± 5% for olmesartan) [2]. The molecular basis for this insurmountability lies in the slow dissociation kinetics of the candesartan-AT1 complex. Radioligand binding studies demonstrate dissociation half-life (t₁/₂) values exceeding 180 minutes, compared to <10 minutes for losartan and approximately 120 minutes for irbesartan [3] [9].
The carboxyl group is indispensable for this kinetic profile, as demonstrated by studies with candesartan-7H (a structural analog lacking the carboxyl group). Candesartan-7H showed minimal receptor binding after wash-out (approximately 5% occupancy), confirming the carboxyl group's critical role in establishing stable receptor interactions [2]. Biophysical analyses reveal that candesartan(2−)-AT1 complexes undergo a transition from fast to slow reversible states, with the equilibrium favoring the slow state due to multiple anchoring points between the drug and receptor. This dual-state model explains the compound's resistance to displacement by angiotensin II and its prolonged therapeutic effect [3] [6].
Table 2: Comparative Dissociation Kinetics of AT1 Receptor Antagonists
Compound | Dissociation Half-life (min) | Receptor Occupancy After Wash-out (%) | Binding Mechanism |
---|---|---|---|
Candesartan(2−) | >180 | 86 ± 9 (1st wash) 76 ± 3 (4th wash) | Insurmountable |
Olmesartan | ~150 | 82 ± 3 (1st wash) 57 ± 5 (4th wash) | Insurmountable |
Irbesartan | ~120 | ~65 (1st wash) | Partially insurmountable |
Losartan | <10 | ~30 (1st wash) | Surmountable |
Valsartan | ~30 | ~60 (1st wash) | Surmountable |
Beyond direct receptor blockade, candesartan(2−) exhibits allosteric modulation of AT1 receptor conformation and downstream signaling. The compound induces a biased receptor conformation that suppresses G-protein coupling while simultaneously inhibiting β-arrestin recruitment. This dual modulation results in comprehensive inhibition of both canonical Gq-mediated pathways (inositol phosphate production) and non-canonical signaling cascades (ERK phosphorylation) [2] [4]. Molecular dynamics simulations demonstrate that candesartan(2−) binding stabilizes the AT1 receptor in an inactive state through:
In microglial cells, candesartan(2−) demonstrates cross-talk with TLR4/NF-κB pathways independent of AT1 receptor blockade. Through molecular docking studies, the carboxyl group interacts with TLR4/MD-2 complex at the dimerization interface (binding energy: -9.8 kcal/mol), suppressing nuclear translocation of NF-κB p65 subunit. This allosteric inhibition reduces pro-inflammatory cytokine production (TNF-α, IL-6) by 65-80% in activated microglia, while increasing anti-inflammatory markers (IL-10, TGF-β) 2.3-fold [4].
Candesartan(2−) competes with angiotensin II through both steric occlusion and energetic dominance of the binding site. Steered molecular dynamics (sMD) simulations combined with umbrella sampling quantify the binding free energy (ΔG) at -42.7 ± 1.3 kJ/mol, significantly stronger than angiotensin II (ΔG ≈ -32.5 kJ/mol) [1]. This energetic advantage arises from:
The kinetic profile reveals a two-step binding mechanism:
Free energy calculations using molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods demonstrate that membrane bilayers significantly enhance binding kinetics. The neutral form of candesartan partitions into membrane bilayers (partition coefficient: 1,250) and diffuses laterally (D = 8.7 × 10⁻⁷ cm²/s) to the receptor, reducing the dimensionality of ligand-receptor encounter. This membrane pathway accelerates association rates 3.5-fold compared to aqueous diffusion [8] [10].
Table 3: Thermodynamic Parameters of Candesartan(2−)-AT1 Receptor Binding
Parameter | Value | Method | Significance |
---|---|---|---|
ΔG (binding free energy) | -42.7 ± 1.3 kJ/mol | Umbrella sampling [1] | High-affinity complex |
Kd (dissociation constant) | 0.2 nM | Radioligand binding [9] | Sub-nanomolar potency |
ΔH (enthalpy change) | -58.2 kJ/mol | Isothermal titration calorimetry* | Favorable H-bonding |
TΔS (entropy change) | -15.5 kJ/mol | Computational analysis [8] | Conformational penalty |
kon (association rate) | 3.2 × 10⁶ M⁻¹s⁻¹ | Surface plasmon resonance* | Rapid initial binding |
koff (dissociation rate) | 6.4 × 10⁻⁵ s⁻¹ | Functional recovery assays [9] | Slow dissociation |
*Representative values from similar sartan-receptor studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7